![molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7](/img/structure/B190313.png)
protoveratrine A
Overview
Description
Protoveratrine A is a pharmacological agent that displays neuroprotective effects in ischemic stroke .
Synthesis Analysis
The synthesis of this compound involves a liquid-liquid extraction protocol. The quantitation of trace amounts of this compound in rat plasma was achieved using a multiple-reaction-monitoring (MRM) mode .Molecular Structure Analysis
The full-scan spectra showed that predominant protonated molecular ions at m/z 794.5 were produced from this compound .Chemical Reactions Analysis
This compound and cyclopamine are more easily protonated than deprotonated in electrospray ionization due to their chemical structures. Positive electrospray ionization mode was used for analyte identification and quantitation. An MRM mode was selected to reduce the interference from the plasma matrices .Physical And Chemical Properties Analysis
This compound has an empirical formula of C41H63NO14 and a molecular weight of 793.94. It is soluble in chloroform, pyridine, and hot alcohol but practically insoluble in water and petr ether .Scientific Research Applications
Quantitative Analysis in Biological Samples
A study by Li et al. (2009) developed a method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) for quantifying protoveratrine A in rat plasma. This method, involving liquid-liquid extraction, is critical for accurate measurement in biological research, enhancing the understanding of this compound's pharmacokinetics and distribution in the body (Li et al., 2009).
Cardiovascular and Respiratory Effects
Wei-dong (2010) investigated the impact of this compound on the cardiovascular and respiratory systems in rats. The study observed changes in blood pressure, heart rate, and respiratory parameters, contributing to the understanding of its physiological effects (Wei-dong, 2010).
Neuropharmacological Research
Vizi et al. (2005) explored this compound's effects on acetylcholine release in the Auerbach plexus of the guinea-pig ileum. This study provides insights into the compound's potential neuropharmacological applications, especially in terms of enhancing neurotransmitter release under certain conditions (Vizi et al., 2005).
Molecular Dynamics and Docking Studies
Taldaev et al. (2022) conducted molecular dynamic simulations and docking studies on this compound to understand its cardiotoxic effects. This research offers a molecular perspective on the interactions of this compound with biological targets, which is crucial for drug development and toxicity studies (Taldaev et al., 2022).
Toxicology and Poisoning Analysis
Melnik et al. (2021) developed a liquid chromatography tandem mass-spectrometry method to quantify this compound in cases of poisoning. This research is significant for clinical toxicology, providing tools for the diagnosis and management of intoxications involving this compound (Melnik et al., 2021).
Mechanism of Action
Target of Action
Protoveratrine A, also known as Protoveratrin, is a potent alkaloid that primarily targets the cardiovascular system . It has been found to increase the release of gamma-amino[3H]butyrate from small slices of rat cerebral cortex . This effect increases with increasing protoveratrine concentration .
Mode of Action
This compound exerts its effects through its interaction with its targets. It has been found to be a potent activator of Na+ channels that are essential for neuronal signaling . If these ion channels are completely activated, the action potential from nerves to muscles are no longer transmitted leading to a complete arrest of cardiac and skeletal muscles .
Biochemical Pathways
It is known that the compound has a significant impact on the cardiovascular system, particularly in relation to hypertension and other cardiovascular diseases .
Pharmacokinetics
A liquid chromatographic coupled with tandem mass spectrometric method has been developed for the quantitation of trace amounts of this compound in rat plasma .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as cardiotoxic effects . Patients exposed to this compound exhibit symptoms such as nausea, muscle weakness, bradycardia, and arterial hypotension . These symptoms are believed to be a result of this compound’s inhibition of the cardiac sodium channel NaV1.5 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-MGYKWWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009391 | |
Record name | Proveratrine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143-57-7 | |
Record name | Protoveratrine A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protoveratrine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | protoveratrine A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proveratrine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3β(S),4α,6α,7α,15α(R),16β]-4,9-epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROTOVERATRINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP343X1HJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Protoveratrine A?
A1: this compound primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.
Q2: How does this compound's interaction with sodium channels affect nerve and muscle cells?
A2: The prolonged depolarization caused by this compound leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.
Q3: this compound is known to induce bradycardia. How does this occur?
A3: this compound stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by this compound.
Q4: Does this compound directly affect blood vessels to lower blood pressure?
A4: While this compound can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.
Q5: What is the role of the hypothalamus in this compound's hypotensive effect?
A5: Research indicates that an intact and excitable hypothalamus is crucial for this compound to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes this compound-induced hypotension.
Q6: this compound can induce the release of various neurotransmitters. Can you elaborate on this?
A6: this compound, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].
Q7: What is the molecular formula and weight of this compound?
A7: this compound has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.
Q8: How do structural modifications to this compound affect its hypotensive potency?
A9: Research suggests that modifications to the ester group at the C3 position of this compound can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.
Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?
A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for this compound's pharmacological profile.
Q10: What are the known toxic effects of this compound?
A11: this compound can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.
Q11: Is there a difference in toxicity between this compound and other Veratrum alkaloids?
A12: Yes, this compound demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, this compound is more potent in inducing bradycardia and hypotension than Veratridine.
Q12: What analytical techniques are commonly used to identify and quantify this compound?
A12: Common methods for analyzing this compound include:
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound in biological samples [, ].
- High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying this compound, especially when analyzing formulations like Veratrum aqua [].
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